1-(4-Bromophenyl)-2-[(9-methyl-9H-purin-6-yl)sulfanyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone is a synthetic organic compound that features a bromophenyl group and a purinylthio group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a reaction with an appropriate reagent to introduce the ethanone group.
Thioether Formation: The intermediate is then reacted with 9-methyl-9H-purine-6-thiol under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromophenyl or purinylthio groups.
Substitution: The bromine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action for 1-(4-Bromophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The purinylthio group may play a role in binding to these targets, while the bromophenyl group could influence the compound’s overall activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone: Contains a fluorine atom instead of bromine.
1-(4-Methylphenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone: Features a methyl group instead of bromine.
Uniqueness
1-(4-Bromophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
111780-42-8 |
---|---|
Molekularformel |
C14H11BrN4OS |
Molekulargewicht |
363.23 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-(9-methylpurin-6-yl)sulfanylethanone |
InChI |
InChI=1S/C14H11BrN4OS/c1-19-8-18-12-13(19)16-7-17-14(12)21-6-11(20)9-2-4-10(15)5-3-9/h2-5,7-8H,6H2,1H3 |
InChI-Schlüssel |
QCFIDHVNFBCPLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1N=CN=C2SCC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.